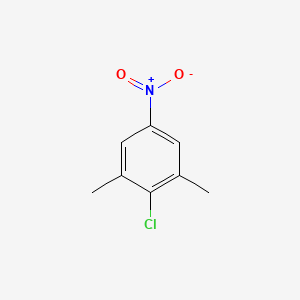
2-Chloro-1,3-dimethyl-5-nitrobenzene
Cat. No. B1353946
Key on ui cas rn:
38560-96-2
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05569674
Procedure details


4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate (4.06 kg, 13.6 mol) is dissolved in anhydrous N-methylpyrrolidinone (42 L) and to this solution is added anhydrous lithium chloride (900 g) all at once. The internal temperature is raised to 120° at which time the color changes to a dark golden brown. After 10 hours at this temperature the color of the solution is dark brown. The reaction is then cooled to 5° and diluted with cold water (5°, 21 L) at such a rate as to keep the temperature below 15°. After the addition is complete the mixture is stirred for 1 hour at 5°. The product is collected by filtration and washed with water (4×1 L). This dark brown solid is dissolved in t-butyl methyl ether (42 L) and stirred first with charcoal and then anhydrous magnesium sulfate (10 pounds). After filtration the solvents are removed in vacuo (40°, 3 Torr) to obtain a tan solid which is dried in vacuo (25°, 3 Torr) for 2 days to obtain 4-chloro-3,5-dimethylnitrobenzene, m.p. 101°-105°.
Name
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
Quantity
4.06 kg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17])(=O)=O.[Cl-:20].[Li+]>CN1CCCC1=O.O>[Cl:20][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17] |f:1.2|
|
Inputs


Step One
|
Name
|
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
|
|
Quantity
|
4.06 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)(F)F
|
|
Name
|
|
|
Quantity
|
42 L
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
900 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
21 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 1 hour at 5°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The internal temperature is raised to 120° at which time the color changes to a dark golden brown
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is then cooled to 5°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 15°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4×1 L)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This dark brown solid is dissolved in t-butyl methyl ether (42 L)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred first with charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are removed in vacuo (40°, 3 Torr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a tan solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried in vacuo (25°, 3 Torr) for 2 days
|
|
Duration
|
2 d
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1C)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

